4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide

Thiazolidinedione Structure-Activity Relationship PPARγ

4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide (CAS 1798543-09-5) is a synthetic organic compound belonging to the thiazolidinedione (TZD) class, characterized by a 2,4-dioxothiazolidine core linked via a piperidine-1-carboxamide bridge to a 3-methoxyphenyl group. Its molecular formula is C₁₆H₁₉N₃O₄S with a molecular weight of 349.41 g/mol, and it is typically supplied at ≥95% purity as a research-grade chemical.

Molecular Formula C16H19N3O4S
Molecular Weight 349.41
CAS No. 1798543-09-5
Cat. No. B2789690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide
CAS1798543-09-5
Molecular FormulaC16H19N3O4S
Molecular Weight349.41
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)N2CCC(CC2)N3C(=O)CSC3=O
InChIInChI=1S/C16H19N3O4S/c1-23-13-4-2-3-11(9-13)17-15(21)18-7-5-12(6-8-18)19-14(20)10-24-16(19)22/h2-4,9,12H,5-8,10H2,1H3,(H,17,21)
InChIKeyNMTQNPTVAFOCPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview of 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide (CAS 1798543-09-5)


4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide (CAS 1798543-09-5) is a synthetic organic compound belonging to the thiazolidinedione (TZD) class, characterized by a 2,4-dioxothiazolidine core linked via a piperidine-1-carboxamide bridge to a 3-methoxyphenyl group [1]. Its molecular formula is C₁₆H₁₉N₃O₄S with a molecular weight of 349.41 g/mol, and it is typically supplied at ≥95% purity as a research-grade chemical [1]. The compound incorporates the privileged TZD pharmacophore, which is historically associated with PPARγ agonism, insulin sensitization, and anti-inflammatory activities [2]. However, published peer-reviewed studies detailing the specific biological activity, selectivity profile, or target engagement of this exact compound are extremely scarce; the available evidence supporting its differentiation is therefore heavily reliant on class-level pharmacological inference and structural analog comparisons rather than direct, compound-specific quantitative data .

Why Generic TZD Scaffolds Cannot Substitute for 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide in Targeted Research


Within the thiazolidinedione (TZD) family, compounds sharing the 2,4-dioxothiazolidine core cannot be considered functionally interchangeable due to the profound influence of substituent chemistry on target selectivity, binding kinetics, and pharmacokinetic behavior [1]. The canonical TZD drugs (e.g., pioglitazone, rosiglitazone) act primarily as PPARγ agonists, but modifying the substituent at the N-3 position of the thiazolidine ring and the amide-linked aryl group is known to drastically alter pharmacological profiles, potentially shifting activity toward PPARα, PPARδ, aldose reductase, or PTP1B inhibition [1][2]. For 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide, the meta-methoxy substitution on the phenyl ring and the piperidine-1-carboxamide linker are structural features that, by class analogy, are expected to confer distinct hydrogen-bonding capacity (cLogP ~1.5–2.0) and conformational flexibility compared to para-substituted or benzyl-linked analogs, thereby differentiating its potential polypharmacology from generic TZD screening compounds . Substitution without this specific molecular topology risks losing the intended activity profile, making procurement of the exact compound mandatory for reproducible research.

Quantitative Differentiation Evidence for 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide


Structural Differentiation from Canonical TZD Drugs via 3-Methoxy Substitution and Piperidine-Carboxamide Linker

As a direct structural comparator, the target compound differs from the clinically approved TZD drug pioglitazone at two critical pharmacophoric positions: (1) the presence of a piperidine-1-carboxamide linker between the TZD core and the aryl ring, versus an ethoxy-benzyl linker in pioglitazone; and (2) a 3-methoxyphenyl substituent, versus a 5-ethylpyridin-2-yl substituent [1]. The piperidine-carboxamide motif introduces two additional hydrogen bond acceptor/donor sites (the urea carbonyl and NH) not present in the ether-linked TZDs . In pioglitazone, the TZD core is linked to the aromatic tail via a flexible ethoxyethyl chain, whereas in the target compound the piperidine ring provides a semi-rigid scaffold. These structural differences are projected to impact target binding modes: the additional H-bonding capacity of the urea bridge may enhance affinity for targets that possess complementary hydrogen bond donors/acceptors in their binding pockets, such as PTP1B or aldose reductase, compared to simple ether-linked TZDs [2][3]. Exact binding data (IC₅₀, Kd) for the target compound at specific targets has not been disclosed in publicly available peer-reviewed literature, precluding direct quantitative comparison; however, class-level SAR studies consistently demonstrate that substituent changes at the N-3 TZD position and at the terminal aryl ring produce >10-fold selectivity shifts between PPARγ, PPARα, and PPARδ [2].

Thiazolidinedione Structure-Activity Relationship PPARγ

Meta-Methoxy Phenyl Substitution vs. Para-Substituted Analog: Differential Conformational and Electronic Properties

The 3-methoxyphenyl substituent on the target compound represents a key point of differentiation from closely related in-class analogs. The most direct comparator available in patent and vendor databases is 4-(2,4-dioxothiazolidin-3-yl)-N-(p-tolyl)piperidine-1-carboxamide (para-methyl analog) . The meta-methoxy substitution introduces an electron-donating group with a Hammett σₘ value of +0.12 (versus σₚ = -0.27 for para-methoxy) [1]. This results in different electronic distribution at the phenyl ring: the para-methyl analog (σₚ = -0.17) is a weaker electron donor and lacks hydrogen bond acceptor capability at the aromatic ring [1]. Additionally, the meta-methoxy group creates a steric environment distinct from the linear para-substituted structure, potentially leading to different binding conformations [2]. No direct comparative biochemical assay data (IC₅₀, EC₅₀) for the target versus the p-tolyl analog has been published in the peer-reviewed literature accessible for this analysis; however, in silico docking studies on closely related TZD-piperidine-carboxamide hybrids predict that meta-methoxy substitution can alter the dihedral angle of the aryl ring relative to the urea plane by approximately 15–30° compared to para-methyl, which may critically affect accommodation within narrow hydrophobic binding pockets such as those found in PPARα or VEGFR-2 [3].

Medicinal Chemistry Substituent Effects Molecular Design

Differentiation from Benzhydryl- and Thiophene-Containing Analogs: Impact of N-Aryl Group on cLogP and Predicted Permeability

A further structural comparator set includes N-benzhydryl-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide and 4-(2,4-dioxothiazolidin-3-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide, both of which share the identical piperidine-TZD scaffold but differ at the terminal amide substituent [1]. The benzhydryl analog introduces a bulky, highly lipophilic diphenylmethyl group (calculated cLogP ≈ 3.8–4.5) that dramatically increases lipophilicity and molecular weight, potentially reducing aqueous solubility and promoting non-specific protein binding [2]. In contrast, the thiophene analog replaces the phenyl ring with a thiophene heterocycle (cLogP ≈ 1.2–1.8), altering aromatic stacking interactions but removing the methoxy hydrogen bond acceptor [2]. The 3-methoxyphenyl substitution of the target compound occupies an intermediate lipophilicity range (cLogP ≈ 1.5–2.0) and retains both aromatic character (for π-stacking) and an H-bond acceptor (for directional interactions) [3]. These calculated differences are supported by the broader TZD SAR literature, which shows that incremental changes in aryl substituent lipophilicity (ΔcLogP > 1.0) can shift compound distribution from PPARγ-dominant to dual PPARα/γ or PPARδ-preferring profiles, with concomitant effects on in vivo toxicity (e.g., hepatotoxicity, fluid retention) [4]. No direct comparative assay data (IC₅₀, Caco-2 Papp) for these specific analogs has been identified in the public domain.

Physicochemical Properties Drug-likeness ADME Prediction

Piperidine-1-Carboxamide Urea Bridge: Differentiated Solubility and Metabolic Stability vs. Directly Linked or Amide-Bridged TZD Derivatives

The piperidine-1-carboxamide moiety functions as a urea-based linker between the TZD pharmacophore and the 3-methoxyphenyl group. This structural element is distinctive relative to two classes of TZD analogs: (i) compounds where the TZD ring is directly N-alkylated with a simple alkyl or benzyl chain (e.g., 3-benzylthiazolidine-2,4-dione), and (ii) compounds employing an amide bridge (e.g., N-phenyl-4-(2,4-dioxothiazolidin-3-yl)butanamide). In directly linked analogs, the TZD core and aryl ring are conformationally restricted and lack the urea NH as a solubilizing and target-engaging element [1]. In amide-bridged analogs, the carbonyl orientation is reversed relative to the urea, eliminating one hydrogen bond donor and altering solvation properties [1]. The urea bridge in the target compound provides two polar NH groups capable of engaging in bidentate hydrogen bonding with protein backbone carbonyls, a motif common in kinase inhibitors (e.g., sorafenib, imatinib) but absent in classical TZD drugs [2][3]. Quantitative predictions from in silico ADME models suggest that the urea linker increases aqueous solubility relative to an amide linker with comparable lipophilicity (estimated ΔlogS ≈ +0.3 to +0.5 log units) [4]. In terms of metabolic stability, urea linkages are generally more resistant to hydrolytic cleavage by plasma esterases and amidases compared to simple amides, potentially extending the compound's experimental half-life in in vitro hepatic microsome assays [5]. No direct comparative metabolic stability data (CLint in human liver microsomes) for the target compound versus directly linked or amide-bridged analogs has been published.

Metabolic Stability Solubility Enhancement Linker Optimization

Commercial Availability and Purity as a Procurement Differentiator

From a procurement perspective, the target compound (CAS 1798543-09-5) is supplied by multiple research chemical vendors at a standardized purity of ≥95% (typically 95–98%) [1]. This differentiates it from structurally related but commercially unavailable or custom-synthesis-only analogs such as the p-tolyl and benzhydryl derivatives, which are often listed only in screening catalogs without guaranteed stock [1]. The three closest commercially available analogs—4-(2,4-dioxothiazolidin-3-yl)-N-(p-tolyl)piperidine-1-carboxamide, N-benzhydryl-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide, and 4-(2,4-dioxothiazolidin-3-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide—are primarily sourced from specialty chemical suppliers with variable lead times and batch-to-batch consistency [1]. The target compound’s availability at ≥95% purity from multiple suppliers reduces single-supplier dependency and provides greater assurance of reproducible experimental results compared to custom-synthesized analogs that lack batch certification [2]. However, direct comparative batch analysis data (HPLC chromatograms, NMR spectra) across vendors is not publicly available for independent verification [2].

Chemical Procurement Compound Sourcing Purity Specification

Recommended Application Scenarios for 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide Based on Differentiation Evidence


Focused Library Design for PPAR Subtype Selectivity Profiling

The distinct meta-methoxy substitution and urea-based linker of this compound, which differentiate it from both canonical TZD drugs (pioglitazone, rosiglitazone) and simpler in-class analogs, make it a valuable component in focused compound libraries designed to probe PPARα/γ/δ selectivity [1]. The intermediate lipophilicity (cLogP ≈ 1.5–2.0) and additional H-bond donor capacity relative to ether-linked TZDs suggest that this compound may access binding conformations unavailable to promiscuous PPARγ agonists [2]. It is particularly suited for use in cell-based transactivation assays (e.g., GAL4-PPAR-LBD luciferase reporter assays in HEK293T cells) aimed at distinguishing PPAR subtype engagement [1].

Biophysical Fragment-Based Screening with SPR and X-Ray Crystallography

The piperidine-1-carboxamide urea bridge provides a bidentate hydrogen-bonding motif that is well-suited for structure-based drug design campaigns, particularly surface plasmon resonance (SPR)-based fragment screening and co-crystallography studies [3]. The urea NH groups can form specific, directional H-bonds with protein backbone carbonyls in kinase ATP-binding pockets or phosphatase active sites, enabling the compound to serve as a probe for mapping hydrogen-bonding hotspots [3]. The 3-methoxyphenyl group provides a moderate electron density feature that aids in crystallographic phasing and unambiguous placement of the ligand in electron density maps [4].

Aldose Reductase and VEGFR-2 Inhibitor Screening Cascades

Class-level evidence from recent studies on 2,4-dioxothiazolidine derivatives indicates that TZD-piperidine hybrids can inhibit VEGFR-2 (with reported IC₅₀ values in the low micromolar range for structurally related compounds) and aldose reductase [5]. The target compound’s unique combination of a urea linker and meta-methoxy substitution may confer a selectivity advantage over para-substituted or directly N-alkylated analogs for these targets [5]. It is recommended as a comparator compound in VEGFR-2 inhibition assays (e.g., ELISA-based VEGFR-2 kinase activity assays or HTRF kinase assays) and aldose reductase enzymatic assays using DL-glyceraldehyde as substrate [5].

Metabolic Stability and Solubility Benchmarking in Early ADME Panels

The urea-linked piperidine-carboxamide scaffold is predicted to exhibit enhanced metabolic stability compared to simple amide-linked TZD derivatives, due to the resistance of urea bonds to hydrolytic cleavage by plasma esterases [6]. This property supports the compound's use as a reference standard in liver microsome stability assays (human, rat, mouse) to benchmark the metabolic degradation profiles of a broader TZD-based compound series [6]. Additionally, its moderate aqueous solubility (predicted logS ≈ -3.5 to -4.0) and balanced lipophilicity make it suitable for use in kinetic solubility assays and parallel artificial membrane permeability assays (PAMPA) for establishing structure-property relationships within TZD libraries [2].

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